molecular formula C12H12N4S B5352504 3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B5352504
M. Wt: 244.32 g/mol
InChI Key: CVDJXTTTXAPJJJ-UHFFFAOYSA-N
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Description

3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazine ring fused to an indole moiety, with a propylsulfanyl group attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with thiocarbohydrazide in glacial acetic acid to form the intermediate 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol . This intermediate can then be reacted with propyl bromide in the presence of a base such as potassium carbonate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The propylsulfanyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate or sodium hydride are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazine ring.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazino[5,6-b]indole: Lacks the propylsulfanyl group but shares the core structure.

    1,2,4-triazino[5,6-b]indole-3-thiol: Contains a thiol group instead of the propylsulfanyl group.

    1,2,4-triazino[5,6-b]indole-3-amine: Contains an amino group instead of the propylsulfanyl group.

Uniqueness

3-(propylsulfanyl)-5

Properties

IUPAC Name

3-propylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c1-2-7-17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h3-6H,2,7H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDJXTTTXAPJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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